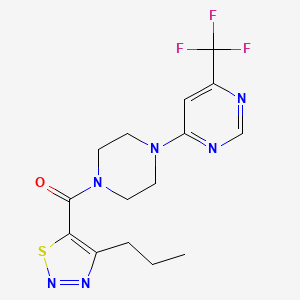

(4-Propyl-1,2,3-thiadiazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,4-Thiadiazole is a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents . It exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Molecular Structure Analysis

The 1,3,4-thiadiazole ring system contains a sulfur atom and two nitrogen atoms. It is a 5-membered ring system that exhibits a wide variety of biological activity .Chemical Reactions Analysis

The reactivity of 1,3,4-thiadiazole derivatives depends on the substituents present on the ring. They can undergo a variety of chemical reactions, including coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a 1,3,4-thiadiazole derivative would depend on the specific structure of the compound. For example, the compound 4-propyl-1,2,3-thiadiazol-5-yl methanol has a molecular weight of 158.22 .科学的研究の応用

Antimicrobial Activity

Research has indicated that compounds structurally related to (4-Propyl-1,2,3-thiadiazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone exhibit significant antimicrobial properties. For example, a study synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives, which showed variable and modest activity against bacteria and fungi, highlighting the potential antimicrobial applications of such compounds Patel, Agravat, & Shaikh, 2011.

Anticancer Activity

Another area of application is in the development of anticancer agents. Derivatives of the mentioned chemical structure have been explored for their potential in cancer treatment. For instance, anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates were designed and evaluated for their anticancer activity in cervical cancer cells, showing significant cytotoxicity and indicating the activation of p53, a protein involved in cell cycle regulation and apoptosis Kamal, Tamboli, Ramaiah, Adil, & Rao, et al., 2012.

Anticonvulsant Agent Development

The compound has also been investigated in the context of anticonvulsant drug development. A study reported on a novel anticonvulsant agent named Epimidin, based on a related chemical structure, for which a new HPLC method was developed and validated to determine related substances, showing the compound's potential in treating convulsive disorders Severina, Gubar, & Bezruk, et al., 2021.

Anti-Tubercular and Antifungal Activities

Compounds with similar structural frameworks have been synthesized and evaluated for their anti-tubercular and antifungal activities. A study synthesized novel derivatives showing significant activity against Mycobacterium tuberculosis and various fungal strains, suggesting potential therapeutic applications in combating tuberculosis and fungal infections Syed, Ramappa, & Alegaon, 2013.

Antiallergic Properties

Additionally, derivatives of this compound have been explored for their antiallergic properties. A series of thiadiazolo-triazolo-pyrimidinones showed promising antiallergic activities in various assays, indicating their potential in developing treatments for allergic conditions Suzuki, Miwa, & Aibara, et al., 1992.

作用機序

The compound also contains a pyrimidine ring, which is a key component of many biological molecules, including the nucleotides cytosine, thymine, and uracil. Pyrimidine derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(4-propylthiadiazol-5-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N6OS/c1-2-3-10-13(26-22-21-10)14(25)24-6-4-23(5-7-24)12-8-11(15(16,17)18)19-9-20-12/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFXEIOOWDCQSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2536432.png)

![N-[(2,3-Dimethylphenyl)methyl]-N-(2-pyridin-2-ylethyl)prop-2-enamide](/img/structure/B2536435.png)

![methyl 4-[(hydroxyimino)methyl]-5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2536437.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2536438.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2536441.png)

![Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate](/img/structure/B2536446.png)

![Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B2536447.png)

![2-[(2-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2536449.png)

![N-(benzo[b]thiophen-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2536452.png)